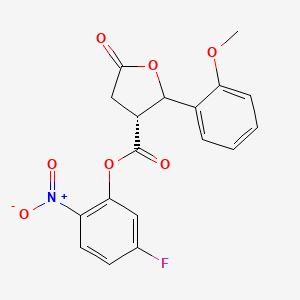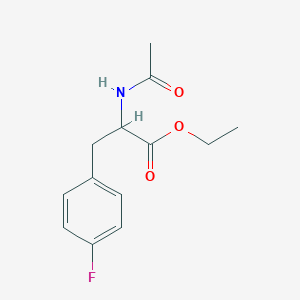
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate
Descripción general
Descripción
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, also known as FNPOC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FNPOC is a derivative of oxolane-3-carboxylate, which is a well-known scaffold for drug design.
Aplicaciones Científicas De Investigación
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been explored as a potential scaffold for the design of novel drugs. Its unique chemical structure and biological activity make it a promising candidate for the development of new therapeutic agents.
In biochemistry, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been used as a tool to study the mechanism of action of enzymes and other biomolecules. Its ability to bind to specific targets and modulate their activity makes it a valuable tool for understanding biological processes at the molecular level.
In materials science, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been studied for its potential applications in the development of new materials with unique properties. Its ability to form stable complexes with metal ions and other molecules makes it a promising candidate for the design of new materials with specific functions.
Mecanismo De Acción
The mechanism of action of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate is not fully understood, but it is believed to involve the modulation of enzyme activity through the formation of stable complexes with specific targets. (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been shown to bind to a variety of enzymes and other biomolecules, including proteases, kinases, and phosphatases. By binding to these targets, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate can modulate their activity and alter biological processes.
Biochemical and Physiological Effects
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of cell signaling pathways, and the induction of cell death. These effects are believed to be due to the ability of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate to bind to specific targets and modulate their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate has several advantages for use in lab experiments, including its stability, solubility, and ability to form stable complexes with specific targets. However, there are also some limitations to its use, including its cost and potential toxicity.
Direcciones Futuras
There are several future directions for the study of (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate, including the development of new derivatives with improved biological activity, the exploration of its potential applications in materials science, and the investigation of its mechanism of action at the molecular level. Additionally, (5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate could be studied for its potential applications in drug delivery and as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO7/c1-25-14-5-3-2-4-11(14)17-12(9-16(21)27-17)18(22)26-15-8-10(19)6-7-13(15)20(23)24/h2-8,12,17H,9H2,1H3/t12-,17?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCCZGYXUKCONJ-MTATWXBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2[C@@H](CC(=O)O2)C(=O)OC3=C(C=CC(=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-fluoro-2-nitrophenyl) (3R)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)


![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)
![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3041997.png)

![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)
